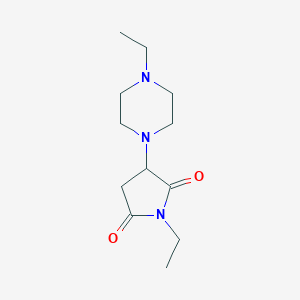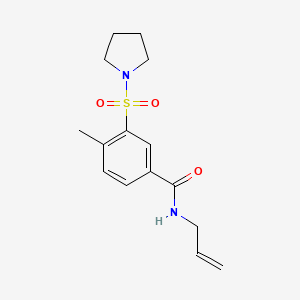
1-ethyl-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione
説明
1-Ethyl-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as Etazene, is a potent synthetic opioid that has gained attention in recent years due to its abuse potential and potential for addiction. This substance has been classified as a Schedule I drug in the United States, indicating that it has a high potential for abuse and no accepted medical use. Despite its legal status, research on Etazene is ongoing to better understand its chemical properties and potential applications in the future.
作用機序
1-ethyl-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione acts on the mu-opioid receptor in the brain, producing a range of effects including pain relief, sedation, and euphoria. It is believed that 1-ethyl-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione acts through a similar mechanism to other opioids, by binding to the receptor and activating downstream signaling pathways that modulate the release of neurotransmitters like dopamine and serotonin.
Biochemical and Physiological Effects:
1-ethyl-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione has a range of biochemical and physiological effects on the body, including pain relief, sedation, and respiratory depression. These effects are similar to other opioids, and can lead to addiction and overdose in some individuals. 1-ethyl-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to produce negative effects on the immune system, potentially increasing susceptibility to infection and disease.
実験室実験の利点と制限
1-ethyl-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione has a number of advantages for use in lab experiments, including its potent analgesic effects and ability to bind selectively to the mu-opioid receptor. However, its high potential for abuse and addiction make it difficult to use in certain settings, and it is important to use caution when handling this substance in the lab.
将来の方向性
There are a number of potential future directions for research on 1-ethyl-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione, including the development of new opioid drugs that are safer and less addictive, as well as the identification of new targets for pain relief and addiction treatment. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-ethyl-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione, and to develop effective strategies for preventing addiction and overdose.
科学的研究の応用
1-ethyl-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione has been used in scientific research to understand its effects on the central nervous system and to better understand the mechanisms that underlie opioid addiction. Studies have shown that 1-ethyl-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione binds to the mu-opioid receptor in the brain, producing analgesic and euphoric effects similar to other opioids like morphine and fentanyl.
特性
IUPAC Name |
1-ethyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-3-13-5-7-14(8-6-13)10-9-11(16)15(4-2)12(10)17/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCBGCXTKTYXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CC(=O)N(C2=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-4-methylpiperazine](/img/structure/B4393743.png)
![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline](/img/structure/B4393745.png)
![5-phenyl-2-[3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B4393751.png)

![N-[2-(cyclohexylthio)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4393775.png)
![3-benzyl-11-cyclohexyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393783.png)

![N'-[2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetyl]isonicotinohydrazide](/img/structure/B4393789.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)methanesulfonamide](/img/structure/B4393806.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol hydrochloride](/img/structure/B4393811.png)


![N-(3,5-difluorophenyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B4393831.png)
![N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B4393836.png)